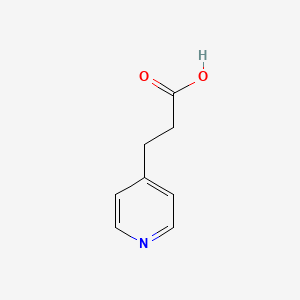

3-(Pyridin-4-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXGQYDHJZKQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283449 | |

| Record name | 3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-43-0 | |

| Record name | 6318-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyridin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Pyridin-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(pyridin-4-yl)propanoic acid, a valuable building block in pharmaceutical research and drug development. The document details two principal synthesis routes: the Knoevenagel-Doebner condensation followed by reduction, and the Malonic Ester Synthesis. Each pathway is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and optimization in a laboratory setting.

Pathway 1: Knoevenagel-Doebner Condensation and Subsequent Reduction

This two-step pathway commences with the condensation of pyridine-4-carbaldehyde and malonic acid to yield (E)-3-(pyridin-4-yl)acrylic acid, which is subsequently reduced to the target compound.

Step 1: Synthesis of (E)-3-(Pyridin-4-yl)acrylic Acid

The first step involves a Knoevenagel-Doebner condensation, a well-established method for forming carbon-carbon double bonds.

Experimental Protocol:

A mixture of pyridine-4-carbaldehyde (1 equivalent) and malonic acid (1-1.5 equivalents) in pyridine (as solvent and basic catalyst) is heated at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an acid, such as hydrochloric acid. The resulting solid is collected by filtration, washed, and dried to afford (E)-3-(pyridin-4-yl)acrylic acid.

Logical Workflow for Knoevenagel-Doebner Condensation

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyridin-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to a propanoic acid moiety, makes it a candidate for various biological applications. Notably, derivatives of this compound have been investigated as positive allosteric modulators of the GABA-B receptor, suggesting its potential as a scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. Understanding the physicochemical properties of this core molecule is fundamental for its synthesis, formulation, and the prediction of its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details standard experimental protocols for the determination of these properties and visualizes key experimental workflows and a relevant biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for related compounds, many of the values for the title compound are predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | --- |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Melting Point | Not available | --- |

| Boiling Point | 311.9 ± 17.0 °C (Predicted) | [3] |

| pKa | 4.20 ± 0.10 (Predicted) | [3] |

| Water Solubility | Not available | --- |

| logP | 0.4 (Predicted) | [4] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

-

The sample is heated slowly, and the temperature is observed.

-

The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted.

-

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol (for solids with a boiling point below their decomposition temperature):

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end below the surface of the liquid.

-

The test tube is heated gently in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Protocol:

-

A known mass of the compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO) in a vial at a specific temperature.

-

The mixture is agitated (e.g., by stirring or shaking) for a prolonged period to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is typically expressed in units of mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this ratio (logP) is a key indicator of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water are added to a flask, and the solution of the compound is added.

-

The flask is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathway

Aryl propionic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects. More specifically, compounds related to this compound have been identified as positive allosteric modulators (PAMs) of the GABA-B receptor. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability.

Positive allosteric modulators of the GABA-B receptor do not activate the receptor directly but enhance the effect of GABA when it binds to the receptor. This can lead to a more potent and prolonged inhibitory signal. This mechanism of action is of significant interest for the development of drugs with a more favorable side-effect profile compared to direct agonists.

The signaling pathway initiated by the activation of the GABA-B receptor is complex and involves multiple downstream effectors. A simplified representation of this pathway is depicted below.

References

An In-depth Technical Guide to 3-(Pyridin-4-yl)propanoic Acid (CAS 6318-43-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Pyridin-4-yl)propanoic acid (CAS 6318-43-0), a heterocyclic building block with significant applications in medicinal chemistry and materials science. This document consolidates key data on its chemical and physical properties, safety and handling, and its role in the synthesis of novel compounds.

Chemical Identity

This compound is a pyridine derivative containing a propanoic acid side chain at the 4-position of the pyridine ring.

-

IUPAC Name : 3-pyridin-4-ylpropanoic acid[1]

-

Synonyms : 3-(4-PYRIDYL)PROPANOIC ACID, 4-PYRIDINEPROPANOIC ACID, 3-(4-Pyridyl)propionic acid[2]

-

InChI Key : WSXGQYDHJZKQQB-UHFFFAOYSA-N

-

Canonical SMILES : O=C(O)CCC1=CC=NC=C1[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for designing experimental conditions, including reaction setups and purification methods.

| Property | Value | Source(s) |

| Physical State | Solid, White solid | [1][2] |

| Melting Point | 229 to 231°C | [1][2] |

| Boiling Point | 311.9 °C at 760 mmHg | [2] |

| Density | 1.193 g/cm³ | [1][2] |

| Flash Point | 142.4 °C | [2] |

| pKa | 4.20 ± 0.10 (Predicted) | [2] |

| Vapor Pressure | 0.000234 mmHg at 25°C | [2] |

| Refractive Index | 1.546 | [2] |

| Storage Temperature | Room Temperature, Inert atmosphere | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While specific spectra are not provided in the search results, the availability of such data is indicated. Predicted collision cross-section (CCS) values have been calculated.

| Spectroscopic Data Type | Information | Source(s) |

| Mass Spectrometry | Monoisotopic Mass: 151.06332 Da (Predicted) | [5] |

| Predicted Collision Cross Section (CCS) for [M+H]⁺: 129.7 Ų | [5] | |

| Predicted Collision Cross Section (CCS) for [M+Na]⁺: 137.1 Ų | [5] | |

| Predicted Collision Cross Section (CCS) for [M-H]⁻: 130.6 Ų | [5] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic approach can be inferred from related preparations of similar compounds. For instance, the synthesis of related amino-propanoic acids often involves the reaction of a pyridine derivative with an acrylate. A plausible synthetic workflow is outlined below.

The reactivity of this compound is characterized by the carboxylic acid and the pyridine ring. The carboxylic acid group can undergo esterification, amidation, and reduction. The pyridine nitrogen is basic and can be protonated or alkylated.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its structural motifs are found in compounds targeting a range of biological systems.

-

Scaffold for Biologically Active Molecules : Aryl propionic acid derivatives are a significant class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[6] This structural class has been explored for a wide array of biological activities, including anti-bacterial, anti-convulsant, anti-cancer, and analgesic properties.[6]

-

Ligand for Coordination Polymers : The compound is used as a ligand in the synthesis of coordination polymers with various metal ions such as Ag, Cu, and Zn.[7]

-

Chemokine Receptor Modulators : It has been identified in patents related to compounds that act as chemokine receptor binding compounds.[2]

-

Opioid Receptor Antagonists : The structure is relevant in the development of non-peptidyl, potent, and selective mu opioid receptor antagonists.[2]

The logical flow from this building block to a potential drug candidate is illustrated below.

Safety and Toxicology

Understanding the safety and handling precautions for this compound is critical for laboratory use. The available data indicates that it is an irritant.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Codes | Xi (Irritant) | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [8] |

| WGK (Germany) | 3 (Highly hazardous for water) | [2] |

First Aid Measures:

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. lookchem.com [lookchem.com]

- 3. labfind.co.kr [labfind.co.kr]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. 3-Pyridinepropionic acid 98 3724-19-4 [sigmaaldrich.com]

- 8. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-(Pyridin-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Pyridin-4-yl)propanoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines predicted spectroscopic information with established experimental protocols for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on established principles of spectroscopy and are provided as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridine) |

| ~7.2 | Doublet | 2H | H-3, H-5 (Pyridine) |

| ~2.9 | Triplet | 2H | -CH₂- (alpha to pyridine) |

| ~2.7 | Triplet | 2H | -CH₂- (alpha to carboxyl) |

| >10 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~150 | C-2, C-6 (Pyridine) |

| ~148 | C-4 (Pyridine) |

| ~124 | C-3, C-5 (Pyridine) |

| ~35 | -CH₂- (alpha to carboxyl) |

| ~30 | -CH₂- (alpha to pyridine) |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad | O-H Stretch | Carboxylic Acid |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1710 | Strong | C=O Stretch | Carboxylic Acid |

| 1600, 1500 | Medium-Strong | C=C, C=N Stretch | Aromatic Ring (Pyridine) |

| 1420-1380 | Medium | O-H Bend | Carboxylic Acid |

| 1300-1200 | Strong | C-O Stretch | Carboxylic Acid |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [M - COOH]⁺ |

| 93 | High | [C₅H₄NCH₂]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal. This is often the preferred method due to its simplicity and minimal sample preparation.

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

-

The sample spectrum is then recorded.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

-

Ionization Method (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating under high vacuum.

-

Electron Energy: A standard electron energy of 70 eV is used to ionize the sample molecules.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: The relationship between molecular structure and the information provided by different spectroscopic techniques.

The Elusive History of 3-(Pyridin-4-yl)propanoic Acid: A Search for Origins

For researchers, scientists, and drug development professionals, understanding the history and synthesis of a chemical compound is fundamental to unlocking its potential. This guide endeavors to provide an in-depth technical overview of 3-(Pyridin-4-yl)propanoic acid, a pyridine derivative of interest. However, a comprehensive search of available scientific literature reveals a notable scarcity of information regarding the specific discovery and detailed historical development of this particular molecule.

While numerous studies focus on its isomers, such as 3-(pyridin-2-yl)propanoic acid and 3-(pyridin-3-yl)propanoic acid, and a wide array of more complex derivatives, the foundational research detailing the first synthesis and initial characterization of this compound remains elusive in readily accessible databases.

Physicochemical Properties

Despite the lack of a detailed historical account, the fundamental physicochemical properties of this compound and its hydrochloride salt have been established. This data provides a baseline for its identification and handling in a laboratory setting.

| Property | Value | Source |

| This compound | ||

| CAS Number | 6318-43-0 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| This compound hydrochloride | ||

| Molecular Formula | C₈H₁₀ClNO₂ | |

| Molecular Weight | 187.62 g/mol |

Synthesis and Methodologies

Detailed experimental protocols for the synthesis of this compound are not prominently featured in the reviewed literature. However, general synthetic strategies for related pyridine carboxylic acids and propanoic acid derivatives can provide a logical framework for its preparation. The synthesis would likely involve the introduction of a three-carbon chain at the 4-position of the pyridine ring, followed by oxidation or hydrolysis to yield the carboxylic acid.

A potential, though unconfirmed, synthetic pathway can be visualized as a logical relationship.

Caption: A generalized, hypothetical synthesis pathway for this compound.

Biological Activity and Signaling Pathways

The direct biological activity and associated signaling pathways of this compound are not well-documented in the public domain. Research on related aryl propionic acid derivatives suggests a wide range of potential pharmacological activities, often associated with anti-inflammatory pathways. However, without specific studies on the title compound, any discussion of its mechanism of action would be purely speculative.

Conclusion

The discovery and historical timeline of this compound are not clearly delineated in the currently available scientific and historical literature. While its basic chemical identity is known, the seminal research describing its first synthesis, characterization, and early investigations into its properties could not be located. This information gap highlights an opportunity for further historical and chemical research to fully elucidate the origins and development of this compound. For researchers interested in this molecule, the exploration of its synthesis and biological properties represents a field with limited prior art, offering a unique avenue for novel discovery.

References

Biological Activity of 3-(Pyridin-4-yl)propanoic Acid and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-(Pyridin-4-yl)propanoic acid is limited in publicly available scientific literature. This document provides an in-depth overview of the biological activities of structurally related compounds and derivatives, offering insights into the potential therapeutic applications and mechanisms of action of this chemical scaffold.

Introduction

This compound belongs to the class of arylpropanoic acids, a well-established group of compounds with diverse pharmacological activities. While the biological profile of the parent compound remains largely unexplored, numerous derivatives have been synthesized and evaluated for a range of therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities. This technical guide summarizes the key findings on the biological activities of these derivatives, providing quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.

Anti-inflammatory Activity of Related Compounds

Arylpropanoic acid derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. While direct evidence for this compound is unavailable, studies on related structures suggest potential in this area.

Quantitative Data: Anti-inflammatory Activity of a Pyrrol-based Propanoic Acid Derivative

| Compound | Animal Model | Dose | Inhibition of Paw Edema (%) | Time Point | Reference Compound |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Wistar rats (Carrageenan-induced paw edema) | 20 mg/kg (single dose) | Significant reduction | 2 h | Diclofenac (25 mg/kg) |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Wistar rats (Carrageenan-induced paw edema) | 10, 20, and 40 mg/kg (daily for 14 days) | Significant inhibition at all doses | All time points | Diclofenac (25 mg/kg) |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was evaluated using the carrageenan-induced paw edema model in Wistar rats.[1]

-

Animal Model: Male Wistar rats weighing 150-200g are used.

-

Test Compound Administration: The test compound is administered intraperitoneally at doses of 10, 20, and 40 mg/kg. A control group receives the vehicle, and a reference group receives diclofenac (25 mg/kg).

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity of Related Compounds

Several derivatives of this compound have demonstrated promising anticancer activities. These studies highlight the potential of this scaffold in the development of novel chemotherapeutic agents.

Quantitative Data: Cytotoxicity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells

| Compound | Substituent | A549 Cell Viability (%) at Test Concentration |

| 12 | 1-Naphthyl | 42.1 |

| 20 | 2-Furyl | Reduced by 50% |

| 21 | Not specified | Reduced by 50% |

| 22 | Not specified | Reduced by 50% |

| 29 | Not specified | Reduced by 50% |

Note: The exact test concentrations were not specified in the abstract.

Experimental Protocol: MTT Assay for Cell Viability

The in vitro cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

-

Cell Culture: A549 non-small cell lung cancer cells are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control.

Neuroprotective Activity of Structurally Related Compounds

The neuroprotective potential of compounds containing the pyridine moiety has been investigated. For instance, a novel pyridine derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has shown promise as a potential treatment for Alzheimer's disease.[4]

Quantitative Data: Neuroprotective Effect of EQ-04

| Compound | Cell Line | Neurotoxic Agent | Concentration of EQ-04 | Increase in Cell Viability (%) |

| EQ-04 | PC-12 | β-amyloid (Aβ) | 1 nM | 37 |

Experimental Protocol: In Vitro Neuroprotection Assay

The neuroprotective effects of EQ-04 were evaluated against β-amyloid-induced toxicity in PC-12 cells.[4]

-

Cell Culture: PC-12 cells are maintained in an appropriate culture medium.

-

Compound and Toxin Treatment: Cells are treated with the test compound (EQ-04) at various concentrations, followed by the addition of the neurotoxic agent, β-amyloid.

-

Incubation: The cells are incubated for a specified period to allow for the induction of toxicity and the potential protective effects of the compound.

-

Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT assay.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with both the compound and the toxin to those treated with the toxin alone.

Conclusion

While direct biological data for this compound is scarce, the extensive research on its derivatives strongly suggests that this chemical scaffold holds significant potential for the development of novel therapeutics. The documented anti-inflammatory, anticancer, and neuroprotective activities of related compounds provide a solid foundation for future investigations into the pharmacological profile of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to explore its potential as a lead compound in various drug discovery programs. The experimental protocols and data presented in this guide offer a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 4. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Pyridin-4-yl)propanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 3-(Pyridin-4-yl)propanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this class of compounds, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, primarily involving the modification of the carboxylic acid moiety or the pyridine ring. Common derivatizations include the formation of esters and amides.

A general approach to synthesizing esters and amides of this compound involves the activation of the carboxylic acid group, followed by reaction with an appropriate alcohol or amine.

Experimental Protocol: General Synthesis of Amides

A standardized method for the synthesis of amide derivatives involves the use of coupling agents. For instance, the synthesis of N-substituted amides of nipecotic acid, a piperidine analog of this compound, can be achieved by reacting ethyl nipecotate with various carboxylic acids in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and N,N-dimethylaminopyridine (DMAP) as a catalyst.[1]

Pharmacological Activities and Biological Data

Derivatives of this compound and its analogs have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Furthermore, structural analogs have shown potent activity as GABA uptake inhibitors.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of propionic acid derivatives. The introduction of different substituents on the aromatic ring has been shown to modulate the antibacterial and antifungal activity.

Table 1: Antimicrobial Activity of Propionic Acid Derivatives [2]

| Compound | Substituent | Test Organism | pMIC (µM) |

| 10 | 3,4,5-trimethoxy | C. albicans | 1.93 |

| 10 | 3,4,5-trimethoxy | A. niger | 1.93 |

| 15 | p-Bromo | S. aureus | 1.61 |

| 15 | p-Bromo | E. coli | 1.61 |

| 19 | Benzyl | B. subtilis | 1.72 |

Anticancer Activity

The anticancer properties of propanoic acid derivatives have also been a subject of investigation. Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [3]

| Compound | Substituent | % Cell Viability Reduction |

| 12 | 1-Naphthyl | 57.9% |

| 20 | 2-Furyl | >50% |

| 21 | Not Specified | >50% |

| 22 | Not Specified | >50% |

| 29 | 4-Nitrobenzylidene | >50% |

Anti-inflammatory Activity

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[4] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.[5][6]

GABA Uptake Inhibition

Analogs of this compound, such as nipecotic and isonipecotic acid derivatives, are potent inhibitors of GABA transporters (GATs), playing a crucial role in regulating GABAergic neurotransmission.[2][5][7]

Table 3: Inhibitory Activity of Nipecotic Acid Derivatives on GABA Uptake

| Compound | Modification | Target | IC50 (µM) |

| Tiagabine | N-substituted nipecotic acid | mGAT1 | Potent |

| SK&F-89976-A | N-substituted nipecotic acid | mGAT1 | Potent |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Protocol:

-

Male Wistar rats (150-200 g) are used.

-

The initial paw volume of each rat is measured using a plethysmograph.

-

The test compound, vehicle, or a standard drug (e.g., indomethacin) is administered intraperitoneally.[6]

-

After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[6]

-

Paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group.

In Vitro GABA Uptake Assay

This assay determines the ability of compounds to inhibit the uptake of radiolabeled GABA into synaptosomes or cell lines expressing specific GABA transporters.

Protocol:

-

Prepare synaptosomes from rat brain tissue or use cell lines stably expressing the desired GAT subtype (e.g., mGAT1-4).

-

Incubate the synaptosomes or cells with the test compound at various concentrations.

-

Add radiolabeled GABA (e.g., [3H]GABA) and incubate for a short period.

-

Terminate the uptake by rapid filtration and wash to remove extracellular radiolabel.

-

Measure the radioactivity retained by the synaptosomes or cells using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific GABA uptake.

Signaling Pathways and Logical Relationships

The diverse biological activities of this compound derivatives stem from their interaction with various biological targets and signaling pathways.

Anti-inflammatory Action Pathway

The anti-inflammatory effects of many aryl propionic acid derivatives are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

GABAergic Neurotransmission Regulation

Analogs of this compound, such as nipecotic acid derivatives, enhance GABAergic signaling by blocking the reuptake of GABA from the synaptic cleft.

Caption: Modulation of GABAergic Neurotransmission.

Experimental Workflow for Synthesis and Screening

The development of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation.

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the synthetic methodologies, pharmacological properties, and key experimental protocols relevant to this class of compounds. The presented data and workflows are intended to facilitate further research and development in this important area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Research Applications of 3-(Pyridin-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid that holds potential for a variety of research applications, primarily stemming from the known biological activities of its structural analogs and the broader class of arylpropanoic acid derivatives. While direct extensive research on this specific molecule is not widely published, its structural motifs suggest potential utility in several therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide consolidates the available information on related compounds to illuminate the potential research avenues for this compound, providing a foundation for future investigations. This document outlines potential mechanisms of action, summarizes key quantitative data from studies on analogous compounds, and provides detailed experimental protocols to guide researchers in exploring the therapeutic promise of this molecule.

Introduction

Arylpropanoic acid derivatives are a well-established class of compounds with significant pharmacological importance, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a pyridine ring, a common scaffold in medicinal chemistry, introduces unique physicochemical properties that can influence biological activity, bioavailability, and target specificity. This compound, by combining these two key structural features, represents a promising starting point for the development of novel therapeutic agents. This guide will explore its potential in several key research areas based on the activities of structurally related molecules.

Potential Research Applications

Anticancer Research

Derivatives of propanoic acid have demonstrated significant potential as anticancer agents. Research into structurally similar compounds suggests that this compound could be investigated for its cytotoxic and antiproliferative effects against various cancer cell lines.

Potential Mechanisms of Action: Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have indicated that these compounds can induce cancer cell death and exhibit antioxidant properties. While the precise mechanisms for the core molecule are unknown, related compounds have been shown to modulate cellular pathways involved in proliferation and survival.

Table 1: Cytotoxicity of Structurally Related Propanoic Acid Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Carcinoma) | Varies by derivative | |

| Organotin(IV) carboxylates with propanoic acid derivatives | MCF-7 (Breast Cancer) | 0.100 - 0.758 |

Antimicrobial Research

The pyridine moiety is a common feature in many antimicrobial agents. Derivatives of this compound could be explored for their efficacy against a range of bacterial and fungal pathogens.

Potential Mechanisms of Action: The antimicrobial activity of related propanoic acid derivatives has been documented, with some compounds showing efficacy against multidrug-resistant strains. The mechanism may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Structurally Related Propanoic Acid Derivatives

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | 0.5 - 64 | |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | < 64 | |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 32 - 64 |

Antimalarial Research

Arylpropanoic acid derivatives have been investigated for their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This is often linked to the inhibition of hemozoin formation, a critical detoxification process for the parasite.

Potential Mechanism of Action: The mechanism of action for many antimalarial drugs involves the inhibition of β-hematin (hemozoin) formation in the parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately killing the parasite. While not directly tested, the pyridine and propanoic acid moieties suggest that this compound could potentially interfere with this pathway.

Diagram 1: Proposed Antimalarial Mechanism of Action

Caption: Potential inhibition of hemozoin formation by this compound.

Neurological Research

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets. Some propanoic acid derivatives have been shown to act as GABA receptor ligands.

Potential Mechanism of Action: Structurally similar compounds have been identified as GABA receptor antagonists. This compound could potentially modulate GABAergic neurotransmission by binding to GABA receptors, although its specific agonist or antagonist activity would need to be determined experimentally.

Diagram 2: Potential Interaction with GABAergic Synapse

Caption: Hypothetical antagonistic action at a GABA receptor.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the potential biological activities of this compound, based on methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium (with a final DMSO concentration <0.5%).

-

Replace the medium in the wells with the prepared drug solutions and incubate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Diagram 3: MTT Assay Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

Broth Microdilution Antimicrobial Susceptibility Test

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

This compound

-

DMSO

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the inoculum to each well.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Beta-Hematin Inhibition Assay

Objective: To assess the ability of this compound to inhibit the formation of β-hematin.

Materials:

-

Hemin chloride

-

This compound

-

DMSO

-

Sodium acetate buffer (pH 5.0)

-

Microplate or centrifuge tubes

Procedure:

-

Dissolve hemin chloride in DMSO.

-

Prepare various concentrations of this compound in DMSO.

-

In a microplate or tubes, mix the hemin solution, the test compound, and the sodium acetate buffer.

-

Incubate the mixture at a temperature that promotes β-hematin formation (e.g., 60°C) for several hours.

-

After incubation, centrifuge the samples to pellet the β-hematin.

-

Wash the pellet to remove unreacted hemin.

-

Dissolve the β-hematin pellet in a known volume of NaOH.

-

Measure the absorbance of the solution to quantify the amount of β-hematin formed.

-

Calculate the percentage of inhibition compared to a control without the test compound.

Conclusion

While direct experimental data for this compound is limited, the analysis of its structural components and the biological activities of related compounds strongly suggest its potential as a valuable scaffold in drug discovery. The outlined research applications in oncology, microbiology, and neurology provide a solid foundation for initiating investigations into its therapeutic properties. The provided experimental protocols offer a starting point for researchers to systematically evaluate the efficacy and mechanisms of action of this promising molecule. Further synthesis of derivatives and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of the this compound core structure.

Preliminary Mechanistic Insights into 3-(Pyridin-4-yl)propanoic Acid: A Scoping Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-4-yl)propanoic acid is a molecule of interest within the broader class of arylpropionic acid derivatives. While specific, in-depth preliminary studies on its mechanism of action are not extensively available in publicly accessible literature, this guide synthesizes the existing general knowledge surrounding arylpropionic acids to postulate potential avenues for its biological activity. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a starting point for hypothesis-driven investigation.

Introduction

This compound belongs to the arylpropionic acid class of compounds. This group is widely recognized for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The canonical mechanism of action for many arylpropionic acid derivatives, such as ibuprofen, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[2] However, the diverse biological activities reported for various derivatives suggest that their mechanisms may not be limited to COX inhibition alone.[1][3] This guide will explore the potential mechanisms of action for this compound based on the activities of its parent class.

Potential Mechanisms of Action (Hypothesized)

Given the structural similarity to other arylpropionic acids, the following mechanisms are plausible areas of investigation for this compound. It is critical to note that these are extrapolated hypotheses and require experimental validation.

Anti-inflammatory Activity via COX Inhibition

The most probable mechanism of action is the inhibition of COX-1 and COX-2 enzymes. This would lead to a reduction in prostaglandin synthesis, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[2]

Experimental Protocols to Investigate COX Inhibition:

-

Enzyme Inhibition Assays: In vitro assays using purified COX-1 and COX-2 enzymes are the gold standard. These experiments would determine the half-maximal inhibitory concentration (IC50) of this compound for each isozyme.

-

Methodology:

-

Purified recombinant human COX-1 or COX-2 is incubated with various concentrations of the test compound.

-

Arachidonic acid, the substrate for COX, is added to initiate the reaction.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

-

-

Cell-Based Assays: Whole-blood assays or cell line-based assays (e.g., using lipopolysaccharide-stimulated macrophages) can be used to assess the compound's ability to inhibit prostaglandin production in a more physiologically relevant context.

Hypothetical Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Ibuprofen (Reference) | ~15 | ~25 | ~0.6 |

| Celecoxib (Reference) | >100 | ~0.04 | >2500 |

Anticancer and Antioxidant Properties

Some derivatives of propanoic acid have demonstrated potential anticancer and antioxidant activities.[4][5] The mechanism for these effects could involve the modulation of signaling pathways related to cell proliferation, apoptosis, and oxidative stress. The phenolic group in some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is suggested to contribute to their antioxidant potential by neutralizing reactive oxygen species (ROS).[5]

Experimental Protocols to Investigate Anticancer and Antioxidant Effects:

-

Cell Viability and Proliferation Assays: Assays such as MTT, XTT, or colony formation assays on various cancer cell lines would reveal cytotoxic or cytostatic effects.

-

Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining can quantify the induction of apoptosis.

-

Antioxidant Assays: In vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or cellular antioxidant assays can determine the compound's ability to mitigate oxidative stress.

Hypothetical Signaling Pathway for Investigation:

The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation and has been implicated in cancer.[6] Investigating the effect of this compound on the phosphorylation status of key proteins in this pathway would be a logical starting point.

Caption: Hypothetical PI3K/AKT signaling pathway for investigation.

Experimental Workflow for Preliminary Mechanistic Studies

A logical workflow is essential for systematically elucidating the mechanism of action of this compound.

Caption: Proposed workflow for mechanistic studies.

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated through rigorous experimental investigation. This guide provides a foundational framework based on the known activities of the broader arylpropionic acid class. Future research should focus on systematic in vitro and in vivo studies to confirm its biological targets and delineate the signaling pathways it modulates. Such studies will be crucial in determining the therapeutic potential of this compound.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Pyridin-4-yl)propanoic Acid for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 3-(Pyridin-4-yl)propanoic acid is a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and spectroscopic data to support its use in research and drug development.

Commercial Availability and Suppliers

This compound, identified by CAS Number 6318-43-0, is readily available from a variety of commercial suppliers. Researchers can source this compound from major chemical providers, ensuring a steady supply for ongoing projects. The purity levels offered by these suppliers are typically suitable for most research and development applications.

| Supplier | Purity | Notes |

| Sigma-Aldrich | Not specified for the AldrichCPR product line; buyer assumes responsibility to confirm purity.[1] | Sold under the AldrichCPR brand for early discovery research. |

| Santa Cruz Biotechnology | Information available on the lot-specific Certificate of Analysis.[2] | Marketed as a specialty product for proteomics research. |

| Alfa Aesar | 97% | Available in various quantities. |

| ChemicalBook | ≥95%, 98% | A platform connecting numerous suppliers, primarily from China. |

| LGC Standards | Neat | Provided as a certified reference material. |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6318-43-0 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₉NO₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 151.16 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Melting Point | 156-160 °C | Sigma-Aldrich |

Table 2: Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. Below are the key spectral features.

| Spectroscopy | Key Data and Interpretation |

| ¹H NMR | Spectral data is available from ChemicalBook, providing insights into the proton environments within the molecule. |

| IR | Infrared spectroscopy data, also accessible through ChemicalBook, reveals the presence of characteristic functional groups such as the carboxylic acid and the pyridine ring. |

| Mass Spectrometry | Mass spectrometry data from ChemicalBook confirms the molecular weight of the compound. |

Experimental Protocols and Applications

While specific, detailed experimental protocols for the direct biological application of this compound are not extensively documented in publicly available literature, its structural motif is a key component in a variety of pharmacologically active molecules. The propanoic acid side chain and the pyridine ring offer multiple points for chemical modification, making it a valuable starting material for the synthesis of compound libraries for screening purposes.

Derivatives of aryl propionic acids, a class to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Research into derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has demonstrated their potential as anticancer and antioxidant agents.[3] Furthermore, the synthesis of various derivatives, such as those incorporating 1,2,4-triazole moieties, has been explored to evaluate their biological activities.

A general synthetic scheme for the preparation of related amino-propanoic acid derivatives has been documented. For instance, the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst.[4] While this protocol is for a related compound, it provides a foundational methodology that could be adapted for the derivatization of this compound.

Potential Signaling Pathways and Logical Relationships

Given the limited direct research on the biological targets of this compound, a definitive signaling pathway cannot be outlined. However, based on the activities of related compounds, we can hypothesize potential areas of investigation. For instance, many anti-inflammatory agents, including some aryl propionic acid derivatives, target the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. The PI3K/Akt signaling pathway is another crucial pathway in cell survival and proliferation and is often a target in cancer drug development.

To illustrate a generalized workflow for investigating the potential of a compound like this compound in a drug discovery context, the following logical diagram is provided.

This diagram illustrates the logical progression from the initial compound, through synthesis and screening, to the identification and optimization of lead compounds for further preclinical development.

Conclusion

This compound is a commercially accessible and chemically versatile compound with significant potential in drug discovery and development. While direct biological data on the compound itself is limited, its structural features are present in numerous bioactive molecules. This guide provides researchers with the foundational information needed to source, characterize, and utilize this compound in their synthetic and medicinal chemistry endeavors. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Pyridin-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for two common and effective methods for the synthesis of 3-(Pyridin-4-yl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The protocols are designed to be clear, concise, and reproducible for researchers with a background in organic synthesis.

Introduction

This compound is a bifunctional molecule incorporating a pyridine ring and a carboxylic acid moiety. This unique structure makes it an important intermediate in the development of various therapeutic agents and functional materials. The pyridine nitrogen offers a site for coordination, salt formation, or quaternization, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. This document outlines two distinct and reliable synthetic routes to this compound: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This three-step sequence involves the alkylation of diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(pyridin-4-ylmethyl)malonate

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 60 mL of absolute ethanol.

-

Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. Allow the sodium to react completely.

-

To the freshly prepared sodium ethoxide solution, add 16.0 g (100 mmol) of diethyl malonate dropwise at room temperature with vigorous stirring.

-

After the addition is complete, add a solution of 12.8 g (100 mmol) of 4-(chloromethyl)pyridine hydrochloride in 40 mL of absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(pyridin-4-ylmethyl)malonate.

Step 2: Synthesis of 2-(pyridin-4-ylmethyl)malonic acid

-

To the crude diethyl 2-(pyridin-4-ylmethyl)malonate from the previous step, add a solution of 12.0 g (300 mmol) of sodium hydroxide in 100 mL of water.

-

Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

A precipitate of 2-(pyridin-4-ylmethyl)malonic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

-

Place the dry 2-(pyridin-4-ylmethyl)malonic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the solid gently in an oil bath to 140-160 °C.

-

Decarboxylation will occur, evidenced by the evolution of carbon dioxide. Maintain the temperature until gas evolution ceases (typically 1-2 hours).

-

Cool the flask to room temperature. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield |

| 1 | Diethyl 2-(pyridin-4-ylmethyl)malonate | Diethyl malonate, 4-(Chloromethyl)pyridine HCl | Sodium ethoxide, Ethanol | 80-90% |

| 2 | 2-(pyridin-4-ylmethyl)malonic acid | Diethyl 2-(pyridin-4-ylmethyl)malonate | Sodium hydroxide, Hydrochloric acid | 90-95% |

| 3 | This compound | 2-(pyridin-4-ylmethyl)malonic acid | Heat | 85-95% |

Experimental Workflow

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Method 2: Knoevenagel Condensation and Reduction

This two-step approach involves the Knoevenagel condensation of pyridine-4-carbaldehyde with malonic acid, followed by the reduction of the resulting α,β-unsaturated carboxylic acid to the desired product.

Experimental Protocol

Step 1: Synthesis of 3-(Pyridin-4-yl)acrylic acid (Knoevenagel Condensation)

-

In a 100 mL round-bottom flask, dissolve 10.7 g (100 mmol) of pyridine-4-carbaldehyde and 10.4 g (100 mmol) of malonic acid in 30 mL of pyridine.

-

To this solution, add 0.5 mL of piperidine as a catalyst.

-

Heat the mixture in an oil bath at 80-90 °C for 3-4 hours. CO2 evolution will be observed.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 4-5.

-

The product, 3-(Pyridin-4-yl)acrylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound (Reduction)

-

In a 250 mL flask, dissolve 14.9 g (100 mmol) of 3-(Pyridin-4-yl)acrylic acid in 100 mL of a 1M sodium hydroxide solution.

-

Add a slurry of Raney nickel (approximately 2-3 g, washed with water) to the solution.

-

While stirring vigorously, add 3.8 g (100 mmol) of sodium borohydride in small portions, maintaining the temperature below 40 °C with an ice bath if necessary.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.

-

Filter the reaction mixture through a pad of celite to remove the Raney nickel, and wash the celite pad with water.

-

Cool the filtrate in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. Recrystallize from ethanol/water if necessary.

Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield |

| 1 | 3-(Pyridin-4-yl)acrylic acid | Pyridine-4-carbaldehyde, Malonic acid | Pyridine, Piperidine | 85-95% |

| 2 | This compound | 3-(Pyridin-4-yl)acrylic acid | Sodium borohydride, Raney Nickel, NaOH | 90-97%[1] |

Experimental Workflow

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 3-(Pyridin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] 3-(Pyridin-4-yl)propanoic acid, a non-canonical amino acid, introduces a basic pyridyl moiety that can be leveraged for various applications, such as improving solubility, facilitating specific binding interactions, or serving as a coordination site for metal ions. This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry.

Core Principles and Considerations

The fundamental workflow for incorporating this compound follows the standard iterative cycle of Fmoc-SPPS: Nα-Fmoc deprotection, amino acid coupling, and washing.[2][3] However, the unique structure of this compound presents a key challenge that requires special consideration.

Potential Side Reaction: Pyridine N-Alkylation

The nitrogen atom of the pyridine ring is nucleophilic and can undergo alkylation. During the Fmoc deprotection step, which typically uses piperidine (a secondary amine), the pyridine nitrogen can be alkylated, leading to the formation of a pyridinium salt.[1] This modification results in a mass increase of +78 Da in the final peptide, which can complicate purification and characterization.

To mitigate this side reaction, the following strategies are recommended:

-

Use of a less nucleophilic base for Fmoc deprotection: Replacing piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution can minimize N-alkylation. A typical solution is 2% DBU in DMF.

-

Minimizing deprotection time: Reducing the exposure of the peptide resin to the basic deprotection solution can decrease the extent of N-alkylation. Monitoring the deprotection reaction closely is advised.

Data Presentation

Table 1: Illustrative Coupling Efficiency of Fmoc-3-(Pyridin-4-yl)propanoic acid-OH

| Coupling Reagent | Activator | Base | Coupling Time (min) | Estimated Yield (%) | Purity (%) |

| HBTU | HOBt | DIPEA | 30 | >95 | ~90 |

| HATU | HOAt | DIPEA | 20 | >98 | ~95 |

| DIC | HOBt | - | 60 | >90 | ~85 |

Note: This data is illustrative and based on typical yields for sterically unhindered unnatural amino acids. Actual yields may vary depending on the peptide sequence and synthesis conditions.

Table 2: Recommended Scavengers for Cleavage of Peptides Containing Pyridyl Moieties

| Scavenger | Concentration (%) | Purpose |

| Triisopropylsilane (TIS) | 2.5 | Cation scavenger |

| Water | 2.5 | Promotes removal of t-butyl protecting groups |

| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenger for Trityl groups (if present) |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.

1. Resin Swelling:

- Place the Rink Amide resin in a reaction vessel.

- Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes and drain.

- Repeat the treatment with 20% piperidine in DMF for 10 minutes.

- Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

3. Coupling of Fmoc-3-(Pyridin-4-yl)propanoic acid-OH:

- In a separate vial, dissolve Fmoc-3-(Pyridin-4-yl)propanoic acid-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

- Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a double coupling.

- Once the coupling is complete (negative Kaiser test), drain the reaction solution.

- Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

4. Subsequent Amino Acid Couplings:

- Repeat the deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

- Wash the final peptide-resin with DCM and dry under vacuum.

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[4]

- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.